Glicidamida

Descripción general

Descripción

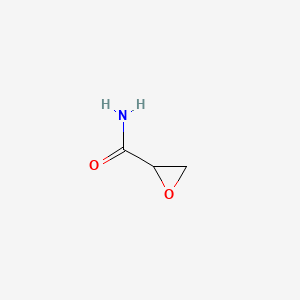

La glicidamida es un compuesto orgánico con la fórmula química C₃H₅NO₂. Es un aceite incoloro que contiene grupos funcionales tanto de amida como de epóxido. La this compound es un metabolito bioactivo del acrilonitrilo y la acrilamida, conocido por su potencial toxicidad y propiedades carcinogénicas . Es una molécula quiral y se considera un metabolito de epóxido reactivo .

Aplicaciones Científicas De Investigación

La glicidamida tiene varias aplicaciones de investigación científica, que incluyen:

Estudios de mutagénesis: La this compound se utiliza para estudiar la mutagénesis en levaduras y otros organismos modelo.

Investigación sobre carcinogenicidad: Se utiliza en la investigación para comprender los efectos carcinogénicos de la acrilamida y sus metabolitos.

Toxicología: La this compound se estudia por sus efectos toxicológicos, incluida su capacidad para formar aductos de ADN y hemoglobina.

Mecanismo De Acción

La glicidamida ejerce sus efectos a través de varios mecanismos:

Inhibición de la ATPasa de sodio/potasio: La this compound inhibe la proteína ATPasa de sodio/potasio presente en la membrana plasmática de las células nerviosas.

Formación de aductos de ADN: La this compound reacciona con el ADN para formar aductos, lo que puede provocar mutaciones y efectos potencialmente carcinogénicos.

Vía de desintoxicación: La reacción de la this compound con el glutatión representa una vía de desintoxicación.

Análisis Bioquímico

Biochemical Properties

Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . This property allows Glycidamide to interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with DNA to form adducts . It is more reactive toward DNA than acrylamide . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine .

Cellular Effects

Glycidamide has been found to inhibit the sodium/potassium ATPase protein present in the plasma membrane of nerve cells . This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium, causing depolarization of the nerve membrane . Glycidamide’s interaction with DNA can cause mutations, indicating its potential genotoxic effects .

Molecular Mechanism

Glycidamide exerts its effects at the molecular level through various mechanisms. It forms from acrylamide through the oxidation process, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . Glycidamide can bind covalently with DNA, forming adducts . This binding can lead to changes in gene expression and potentially cause mutations .

Temporal Effects in Laboratory Settings

It is known that Glycidamide-DNA adduct formation is more pronounced than acrylamide-DNA adduct formation at all doses tested .

Dosage Effects in Animal Models

It is known that Glycidamide is more mutagenic than acrylamide at any given dose .

Metabolic Pathways

Glycidamide is involved in several metabolic pathways. It forms from acrylamide, which is generated by the pyrolysis of proteins rich in asparagine . The oxidation of acrylamide, catalyzed by the enzyme CYP2E1, gives Glycidamide . Glycidamide can be detoxified through diverse pathways such as the formation of Glycidamide-glutathione conjugates .

Transport and Distribution

It is known that Glycidamide can react with various biomolecules, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that Glycidamide inhibits the sodium/potassium ATPase protein present in the plasma membrane of nerve cells , suggesting that it may localize to the plasma membrane.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La glicidamida se puede sintetizar a través de la acción del peróxido de hidrógeno sobre derivados del acrilonitrilo . Otro método implica la oxidación de la acrilamida, catalizada por la enzima citocromo P450 2E1 (CYP2E1) . Este proceso es significativo en el contexto de la seguridad alimentaria, ya que la acrilamida se genera por la pirólisis de proteínas ricas en asparagina durante el procesamiento de alimentos .

Métodos de producción industrial: En entornos industriales, la this compound se produce típicamente mediante la oxidación de la acrilamida. El uso de ácidos grasos insaturados durante el procesamiento de alimentos puede aumentar la cantidad de this compound formada . Esto es particularmente relevante en la producción de productos horneados y fritos, donde la formación de acrilamida es una preocupación .

Análisis De Reacciones Químicas

Tipos de reacciones: La glicidamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se forma a través de la oxidación de la acrilamida.

Sustitución: Reacciona con nucleófilos, lo que da como resultado la unión covalente del electrófilo.

Formación de aductos: La this compound reacciona con el ADN y la hemoglobina para formar aductos.

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno se utiliza comúnmente en la síntesis de this compound a partir de derivados del acrilonitrilo.

Enzimas: El citocromo P450 2E1 (CYP2E1) cataliza la oxidación de la acrilamida a this compound.

Principales productos formados:

Comparación Con Compuestos Similares

La glicidamida a menudo se compara con la acrilamida, su precursor:

Acrilamida: Tanto la acrilamida como la this compound forman aductos de ADN, pero la this compound es más reactiva y mutagénica.

Compuestos similares:

- Acrilamida

- Otros epóxidos

La reactividad única y las propiedades mutagénicas de la this compound la convierten en un compuesto de gran interés en la investigación toxicológica y carcinogénica.

Propiedades

IUPAC Name |

oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQSYXRGRESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031374 | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5694-00-8 | |

| Record name | Glycidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-EPOXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.